Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C9H14O2. It is known for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. This compound is used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bicyclo[3.1.0]hexane-6-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of cyclopentene derivatives using electrophilic metallocarbenoids . Another method includes the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow chemistry techniques to generate diazo compounds efficiently. This method allows for the large-scale production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl bicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl bicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly those that require a stable bicyclic structure.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl bicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and receptor binding pockets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A similar compound with a slightly different structure, often used in drug discovery for its conformational rigidity.
Bicyclo[2.1.1]hexane: Another related compound, known for its sp3-rich chemical space and applications in bioactive compound development.
Uniqueness
Ethyl bicyclo[3.1.0]hexane-6-carboxylate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKUHDTEJVVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508488 | |
Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-06-2 | |
Record name | Ethyl bicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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